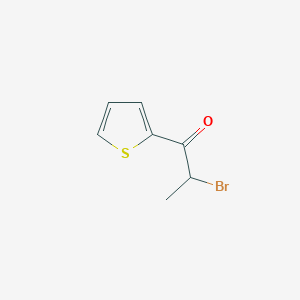

2-Bromo-1-(thiophen-2-yl)propan-1-one

Descripción general

Descripción

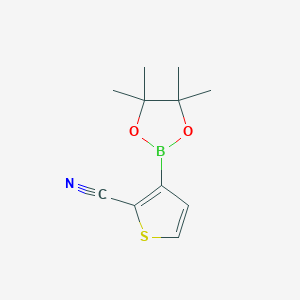

“2-Bromo-1-(thiophen-2-yl)propan-1-one” is a chemical compound with the molecular formula C7H7BrOS . It has a molecular weight of 219.1 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “2-Bromo-1-(thiophen-2-yl)propan-1-one” is1S/C7H7BrOS/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 . The compound has a complexity of 138 and a topological polar surface area of 45.3 Ų . Physical And Chemical Properties Analysis

“2-Bromo-1-(thiophen-2-yl)propan-1-one” has a molecular weight of 219.10 g/mol . It has an XLogP3 value of 2.4, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 217.94010 g/mol .Aplicaciones Científicas De Investigación

Chemical Properties

This compound has a CAS Number: 75815-46-2 and a Molecular Weight: 219.1 . It has a Linear Formula: C7H7BrOS . It is usually stored in an inert atmosphere at temperatures between 2-8°C . It is a solid, semi-solid, or liquid substance .

Therapeutic Importance

Thiophene and its substituted derivatives, including 2-Bromo-1-(thiophen-2-yl)propan-1-one, are known to possess a wide range of therapeutic properties. They have diverse applications in medicinal chemistry and material science . They have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .

Role in Drug Design

Thiophene moieties, including 2-Bromo-1-(thiophen-2-yl)propan-1-one, are of interest to medicinal chemists for the synthesis and investigation of new structural prototypes with more effective pharmacological activity . Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine also contain a thiophene nucleus .

Tyrosinase Inhibition

Some derivatives of thiophene have been found to exhibit inhibitory effects on the activity of tyrosinase, an enzyme that plays a key role in the production of melanin . This suggests potential applications of 2-Bromo-1-(thiophen-2-yl)propan-1-one in the development of treatments for conditions related to melanin overproduction, such as hyperpigmentation .

Material Science Applications

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their applications in material science . While specific applications of 2-Bromo-1-(thiophen-2-yl)propan-1-one in this field are not mentioned in the sources, it’s plausible that it could be used in the synthesis of materials with unique properties, given the versatility of thiophene compounds .

Biological and Physiological Functions

Thiophene and its derivatives, including 2-Bromo-1-(thiophen-2-yl)propan-1-one, are known to have remarkable biological and physiological functions . These compounds are effective in their respective disease scenarios, suggesting potential applications in the treatment of various health conditions .

Safety and Hazards

The compound is associated with several hazard statements, including H301, H311, H331, and H341 . It is considered dangerous, with safety precautions including avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

Thiophene derivatives, which include 2-bromo-1-(thiophen-2-yl)propan-1-one, have been reported to exhibit a variety of biological effects .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Thiophene derivatives have been reported to exhibit a variety of biological activities .

Propiedades

IUPAC Name |

2-bromo-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEXQXDJGISUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472187 | |

| Record name | 2-Bromo-1-(thiophen-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(thiophen-2-yl)propan-1-one | |

CAS RN |

75815-46-2 | |

| Record name | 2-Bromo-1-(thiophen-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.